2-Hexanone-1,1,1,3,3-d5

Descripción general

Descripción

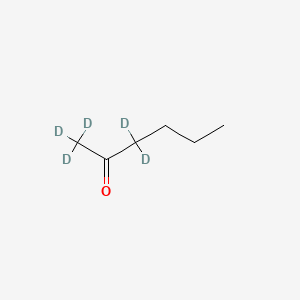

2-Hexanone-1,1,1,3,3-d5 is a deuterated form of 2-Hexanone, also known as Methyl Pentyl Ketone. This compound is characterized by the replacement of five hydrogen atoms with deuterium atoms, giving it the molecular formula C6H7D5O. It is a colorless liquid with a pungent odor and is used primarily in scientific research due to its unique isotopic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-Hexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using similar deuteration techniques as in laboratory synthesis. The process involves careful control of reaction conditions to ensure high purity and yield of the deuterated compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Hexanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides and amines

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Research

Isotopic Labeling

The primary application of 2-Hexanone-1,1,1,3,3-d5 in chemical research is its role as a tracer in reaction mechanisms. The presence of deuterium alters reaction kinetics and pathways, allowing scientists to gain insights into reaction mechanisms and intermediates. This is particularly useful in studies involving:

- Oxidation and Reduction Reactions : this compound can be oxidized to form carboxylic acids or reduced to produce alcohols. The isotopic labeling helps in understanding the reaction pathways and products formed under different conditions.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the deuterium atoms influence the reactivity and selectivity of the reactions.

Biological Research

Metabolic Studies

In biological contexts, this compound is employed to trace the incorporation and transformation of compounds within metabolic pathways. Its isotopic composition allows for precise tracking of metabolic fates using techniques like mass spectrometry. Key applications include:

- Pharmacokinetics : Researchers utilize this compound to study drug distribution and metabolism in vivo. By tracking the labeled compound through biological systems, scientists can gather data on how drugs are processed by the body.

- Neurotoxicology Studies : The compound is metabolized into 2,5-hexanedione, a known neurotoxic agent. Studies have shown that exposure can lead to neurological effects such as peripheral neuropathy and muscle weakness due to its impact on neuronal function .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products. Applications include:

- Solvent Use : As a solvent in various chemical reactions and processes due to its favorable boiling point (128°C) and solvent characteristics .

- Chemical Synthesis : Its role as an intermediate in synthesizing other chemicals makes it valuable in producing specialty chemicals used in coatings and adhesives .

Case Study 1: Neurotoxic Effects

A significant study examined the neurotoxic effects of this compound through animal models. Results indicated that prolonged exposure led to peripheral nerve damage characterized by axonal swelling and muscle weakness. The study highlighted the importance of understanding the metabolic pathways involved in these toxic effects to develop safety guidelines for occupational exposure .

Case Study 2: Tracing Metabolic Pathways

In a pharmacokinetic study involving deuterated compounds like this compound, researchers were able to trace how drugs are metabolized in live organisms. This work demonstrated how isotopic labeling could provide insights into drug efficacy and safety profiles by tracking metabolites through various biological systems.

Mecanismo De Acción

The mechanism of action of 2-Hexanone-1,1,1,3,3-d5 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the isotope effect. This effect is particularly useful in studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

2-Hexanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

2-Hexanone: The non-deuterated form, used in similar applications but without the isotopic labeling benefits.

2-Pentanone-1,1,1,3,3-d5: Another deuterated ketone with similar applications but different chain length.

2-Heptanone-1,1,1,3,3-d5: A longer-chain deuterated ketone with similar properties .

This compound’s uniqueness lies in its specific isotopic composition, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms.

Actividad Biológica

2-Hexanone-1,1,1,3,3-d5 is a deuterated derivative of 2-hexanone, utilized primarily in scientific research due to its unique isotopic labeling properties. This compound has garnered attention for its biological activity and potential neurotoxic effects, particularly through its metabolism into 2,5-hexanedione, which is identified as the active neurotoxic metabolite.

- Molecular Formula : C6H12O (for 2-Hexanone) and C6H7D5O (for this compound)

- Molecular Weight : Approximately 105.19 g/mol

- Boiling Point : 128°C (262.4°F)

The biological activity of this compound is largely attributed to its metabolic pathway. Upon exposure, it is metabolized into 2,5-hexanedione, which disrupts neuronal function leading to neurotoxic effects. The presence of deuterium allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques.

Neurotoxicity

Research indicates that exposure to 2-hexanone and its derivatives can lead to significant neurotoxic effects:

- Peripheral Neuropathy : Characterized by axonal and myelin disruption and sensory deficits in both humans and animal models. Studies have shown that chronic exposure leads to axonal swellings and alterations in nerve conduction velocity .

- Musculoskeletal Effects : Muscle weakness and electromyographic abnormalities have been observed in workers exposed to 2-hexanone. Animal studies corroborate these findings with evidence of skeletal muscle atrophy resulting from neurological damage .

Case Studies

Several case studies highlight the toxicological profile of 2-Hexanone:

- Occupational Exposure : A study involving workers at a coated fabrics plant revealed a prevalence of peripheral neuropathy linked to prolonged exposure to 2-hexanone .

- Animal Studies : In studies with rats and guinea pigs exposed to varying concentrations of 2-Hexanone via inhalation or oral routes, significant neurotoxic effects were noted including muscle atrophy and decreased body weight gain .

Tables Summarizing Key Data

| Study Type | Exposure Method | Observed Effects | Reference |

|---|---|---|---|

| Human Study | Occupational | Peripheral neuropathy | |

| Animal Study | Inhalation | Muscle atrophy | |

| Animal Study | Oral | Decreased body weight gain |

Applications in Research

The unique isotopic composition of this compound makes it valuable for various applications:

- Tracer Studies : It is employed as a tracer molecule in metabolic studies to elucidate reaction mechanisms and metabolic pathways.

- Pharmacokinetics : Used in studies investigating the distribution and metabolism of drugs within biological systems.

Propiedades

IUPAC Name |

1,1,1,3,3-pentadeuteriohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOPKMRPOGIEB-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964064 | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-82-8 | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone-1,1,1,3,3-d5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,1,3,3-~2~H_5_)Hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.